3-(2-Methylphenyl)-1H-pyrazole
Overview
Description
This would typically include the compound’s IUPAC name, its molecular formula, and its structural formula. The compound’s class or family, as well as any important functional groups, would also be noted.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. Any challenges or unique aspects of the synthesis would also be discussed.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, as determined by techniques such as X-ray crystallography. The presence of any notable structural features, such as double bonds, aromatic rings, or chiral centers, would also be noted.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions required for each reaction. The mechanism of each reaction, as well as the yield and the stereochemistry of the products, would also be discussed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its acidity or basicity, its reactivity with various reagents, and its stability under various conditions).Scientific Research Applications
Corrosion Inhibition and Antimicrobial Applications
Pyrazole derivatives, including those similar to 3-(2-Methylphenyl)-1H-pyrazole, have been evaluated for their corrosion inhibition properties. A study synthesized six pyrazole and pyrazolone derivatives and tested them as corrosion inhibitors for copper alloy in basic medium. These compounds showed high efficiency in preventing copper dissolution, demonstrating their potential as corrosion inhibitors in industrial applications. Additionally, these compounds exhibited significant antimicrobial activities against both gram-positive and gram-negative bacteria, suggesting their use in antimicrobial coatings or treatments (Sayed et al., 2018).
Structural and Reactivity Studies
New 3,5-diaryl-1H-pyrazoles, related to 3-(2-Methylphenyl)-1H-pyrazole, were synthesized from aryl methyl ketones and characterized, including their structures confirmed by various spectroscopic methods and X-ray crystallography. Such studies are crucial for understanding the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Wang et al., 2013).
Synthesis of Biologically Active Compounds
3-Phenyl-1H-pyrazole is an important intermediate for synthesizing various biologically active compounds. A study optimized the synthesis of this compound and its derivatives, achieving high yields. These compounds are investigated for their potential in cancer therapy, highlighting the importance of pyrazole derivatives in medicinal chemistry (Liu et al., 2017).
Antimicrobial Cotton Fabrics
Pyrazole-based compounds have been used in textile engineering to produce antimicrobial cotton fabrics. By synthesizing and incorporating pyrazole derivatives into liposomal chitosan emulsions for textile finishing, researchers have developed cotton fabrics with antimicrobial properties against common bacterial strains. This application demonstrates the versatility of pyrazole derivatives beyond traditional chemical and pharmaceutical fields, extending into materials science and engineering (Nada et al., 2018).
Safety And Hazards
This would involve a discussion of any risks associated with the compound, including its toxicity, its flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of any potential applications for the compound, as well as any future research that could be done to further explore its properties or improve its synthesis.
properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-8-4-2-3-5-9(8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVTFHMCLFGSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371713 | |
Record name | 3-(2-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-1H-pyrazole | |
CAS RN |
59843-49-1 | |
Record name | 3-(2-Methylphenyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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